

Laboratory preparation of 4-Nitrophenoxyacetic acid from p-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrophenoxyacetic acid

Cat. No.: B156986

[Get Quote](#)

Application Note: Laboratory Synthesis of 4-Nitrophenoxyacetic Acid

Introduction

4-Nitrophenoxyacetic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and herbicides. Its synthesis is a classic example of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an organohalide. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.^{[1][2]} In this application note, we detail a laboratory-scale protocol for the preparation of **4-nitrophenoxyacetic acid** from p-nitrophenol and chloroacetic acid.

The overall reaction involves the deprotonation of the weakly acidic p-nitrophenol by a strong base, sodium hydroxide, to form the more nucleophilic p-nitrophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group to form the ether linkage. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, **4-nitrophenoxyacetic acid**.

Reaction Scheme

Experimental Protocol

This protocol is adapted from established laboratory procedures for the Williamson ether synthesis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials and Equipment:

- p-Nitrophenol
- Chloroacetic acid
- Sodium hydroxide (50% aqueous solution)
- Concentrated hydrochloric acid
- Distilled water
- Round-bottom flask (500 mL)
- Reflux condenser
- Heating mantle or water bath
- Beakers
- Buchner funnel and filter flask
- Filter paper
- pH indicator paper
- Recrystallization apparatus

Procedure:

- Reaction Setup: In a 500 mL round-bottom flask, combine 35 g of p-nitrophenol, 40 g of a 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 mL of water.[\[3\]](#)
- Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle or water bath.[\[3\]](#) Continue to reflux the solution. The reaction is monitored by

checking the pH of the solution; the reaction is initially alkaline and becomes neutral as the reaction proceeds.[3]

- **Addition of Reagents:** Once the solution is no longer alkaline, add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 mL of water to the reaction mixture.[3] Continue to boil the solution until the pH becomes neutral.[3]
- **Precipitation:** After the reaction is complete, cool the flask to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid until the solution is acidic, which can be confirmed with pH paper.[3] This will precipitate the crude **4-nitrophenoxyacetic acid**.
- **Isolation of Crude Product:** Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts and acid.

Purification:

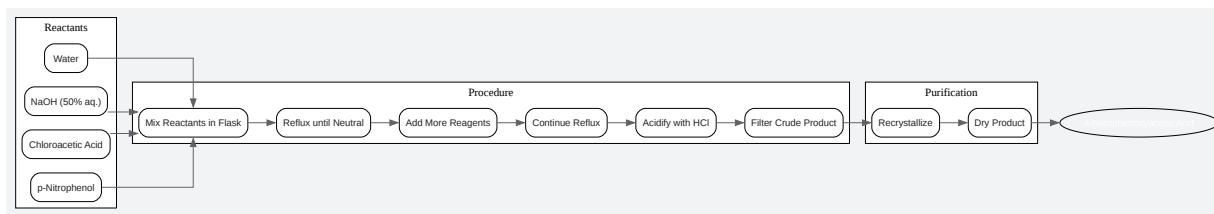
- **Recrystallization:** The crude **4-nitrophenoxyacetic acid** can be purified by recrystallization from alcohol or by dissolving it in a dilute sodium hydroxide solution and reprecipitating with hydrochloric acid.[3]
- **Drying:** Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The final product should be glistening platelets.[3]

Characterization:

The identity and purity of the synthesized **4-nitrophenoxyacetic acid** can be confirmed by its melting point. The expected melting point is approximately 183 °C.[3]

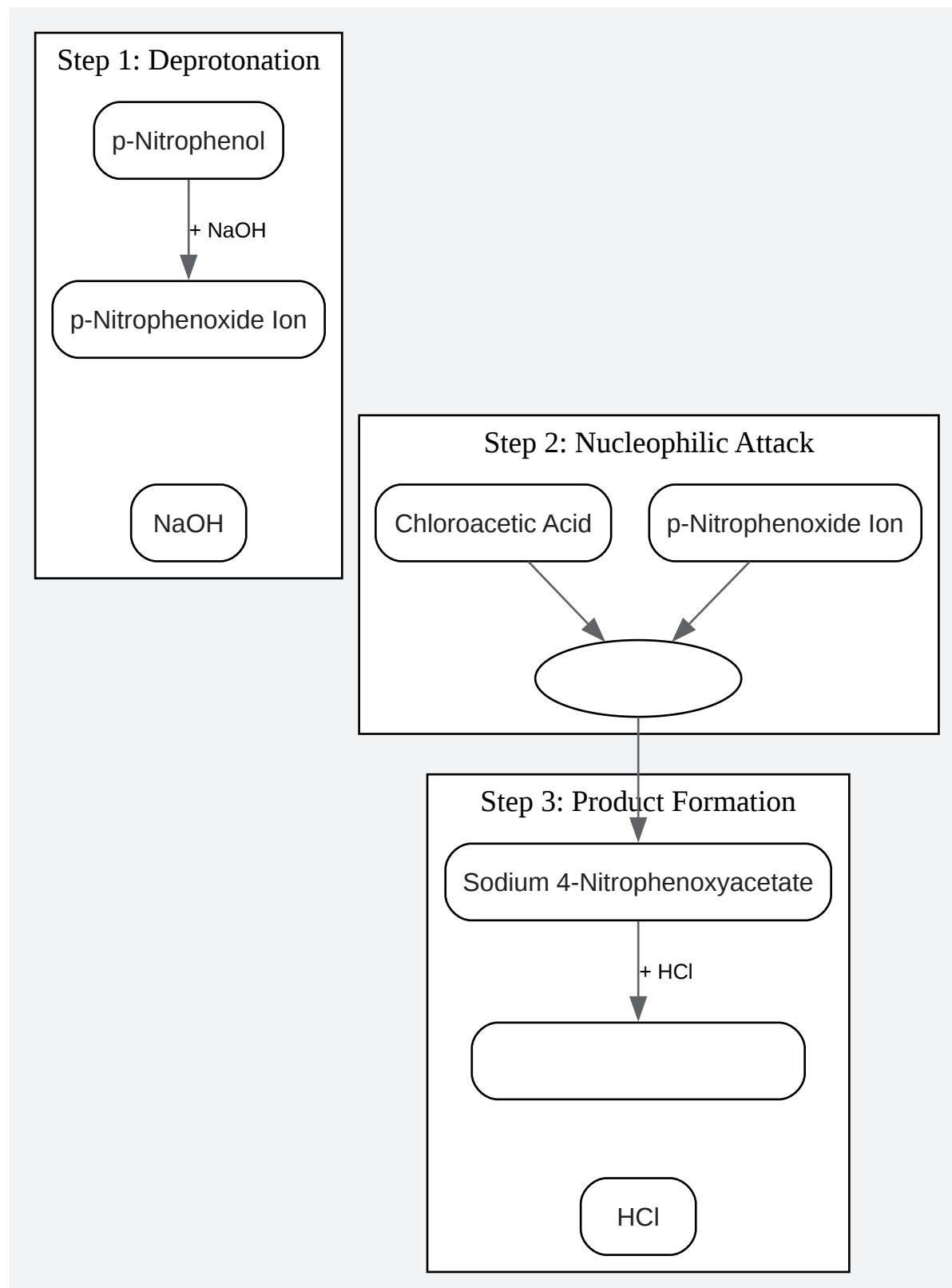
Data Presentation

Parameter	Value	Reference
Reactants		
p-Nitrophenol	35 g	[3]
Chloroacetic acid (initial)	24 g	[3]
Chloroacetic acid (additional)	12 g	[3]
Sodium hydroxide (50% aq.) (initial)	40 g	[3]
Sodium hydroxide (50% aq.) (additional)	20 g	[3]
Product		
Expected Yield	25-30 g	[3]
Appearance	Glistening platelets	[3]
Melting Point	183 °C	[3]


Mechanism of Williamson Ether Synthesis

The synthesis of **4-nitrophenoxyacetic acid** from p-nitrophenol and chloroacetic acid proceeds via the Williamson ether synthesis, which is a classic SN2 reaction.

- Deprotonation: The phenolic proton of p-nitrophenol is acidic and reacts with the strong base, sodium hydroxide, to form the sodium p-nitrophenoxide salt. This deprotonation is a crucial step as it generates a potent nucleophile, the p-nitrophenoxide anion.
- Nucleophilic Attack: The p-nitrophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid. This carbon is susceptible to nucleophilic attack because it is bonded to an electronegative chlorine atom, which acts as a good leaving group.
- Displacement: The attack by the p-nitrophenoxide ion occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride ion in a concerted step. This results in the formation of a new carbon-oxygen bond, creating the ether linkage.


- Acidification: The product at this stage is the sodium salt of **4-nitrophenoxyacetic acid**. In the final step, the reaction mixture is acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate anion to yield the final product, **4-nitrophenoxyacetic acid**.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-nitrophenoxyacetic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- To cite this document: BenchChem. [Laboratory preparation of 4-Nitrophenoxyacetic acid from p-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156986#laboratory-preparation-of-4-nitrophenoxyacetic-acid-from-p-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com